molecular formula C9H12ClN3O B7785715 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one CAS No. 944-87-6

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one

Cat. No.: B7785715
CAS No.: 944-87-6
M. Wt: 213.66 g/mol
InChI Key: WQLKVIOQJNBUPA-UHFFFAOYSA-N
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Description

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions, where the chlorine atom is replaced by the piperidine group under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The chlorine atom in the pyridazine ring can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one may have applications in:

    Medicinal Chemistry: Potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways involving pyridazine derivatives.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as agonists or antagonists at specific receptors.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one: Similar structure with a morpholine ring instead of piperidine.

    4-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one: Similar structure with a pyrrolidine ring instead of piperidine.

Uniqueness

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one is unique due to the specific combination of the piperidine ring and the pyridazine core, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-7(6-11-12-9(8)14)13-4-2-1-3-5-13/h6H,1-5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLKVIOQJNBUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290001
Record name NSC66075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-87-6
Record name NSC66075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC66075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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